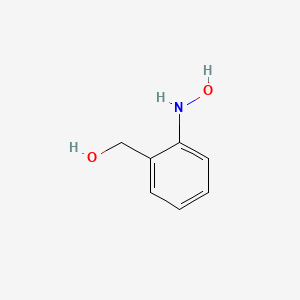

2-Hydroxymethylphenylhydroxylamine

Description

Contextualization within Aromatic Hydroxylamine (B1172632) Chemistry

Aromatic hydroxylamines are a class of organic compounds characterized by a hydroxylamine group (-NHOH) directly attached to an aromatic ring. They are recognized primarily as crucial, albeit often unstable, intermediates in the metabolic pathways of nitroaromatic compounds and aromatic amines. In biological systems, the enzymatic reduction of a nitro group or the N-hydroxylation of an amino group leads to the formation of these hydroxylamine derivatives.

This class of compounds is of significant interest in toxicology and pharmacology. The N-hydroxylation of aromatic amines is often the initial activation step in the chemical carcinogenesis of these substances. mdpi.com Conversely, certain enzymes can reduce N-hydroxylamines back to their less toxic amine precursors, representing a detoxification pathway. mdpi.comnih.gov Aromatic hydroxylamines are also known to undergo rearrangement reactions, such as the Bamberger rearrangement, and can be involved in the formation of other reactive species. The study of compounds like 2-Hydroxymethylphenylhydroxylamine provides a more nuanced understanding of how other substituents on the aromatic ring might influence the inherent stability and reactivity of the hydroxylamine moiety.

Significance of the Hydroxymethyl and Hydroxylamine Functionalities

The chemical personality of this compound is defined by its two functional groups: the hydroxymethyl group (-CH2OH) and the hydroxylamine group (-NHOH).

The hydroxymethyl group is essentially a primary alcohol attached to the phenyl ring. sigmaaldrich.com Its key characteristics include:

Polarity and Solubility : The hydroxyl (-OH) component of this group is highly polar and capable of forming hydrogen bonds. scbt.comsigmaaldrich.com This feature is expected to increase the water solubility of the parent molecule, a critical property influencing its behavior in aqueous and biological media. merckmillipore.com

Reactivity : As a primary alcohol, the hydroxymethyl group is a site for various chemical transformations, such as oxidation to an aldehyde or carboxylic acid, or esterification. sigmaaldrich.com This provides a reactive handle for chemists to modify the molecule, for instance, by attaching it to polymers or other molecular scaffolds. chemicalbook.com

The hydroxylamine group is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. Its significance in organic chemistry is well-established:

Oxime Formation : Hydroxylamine and its derivatives are widely known for their reaction with aldehydes and ketones to form oximes. This reaction is a cornerstone of organic synthesis.

Synthetic Intermediate : As a functional group, hydroxylamine is a versatile building block in the synthesis of more complex molecules, including nitrogen-containing heterocycles and pharmaceuticals.

The combination of these two functionalities on a single aromatic ring in an ortho position suggests the potential for intramolecular interactions, such as hydrogen bonding between the two groups, which could influence the molecule's conformation and reactivity in unique ways compared to molecules containing only one of these groups.

Chemical Compound Data

Below are tables detailing the properties of the functional groups and the parent compound, this compound.

Table 1: Properties of Constituent Functional Groups

| Functional Group | Formula | Key Chemical Properties |

| Hydroxymethyl | -CH₂OH | Primary alcohol; increases polarity and water solubility; participates in hydrogen bonding; can be oxidized or esterified. sigmaaldrich.comscbt.comsigmaaldrich.com |

| Hydroxylamine | -NHOH | Nucleophilic; reacts with aldehydes/ketones to form oximes; can be oxidized or reduced. |

Table 2: Properties of this compound

| Property | Value |

| Synonym | 2-(Hydroxyamino)benzyl alcohol |

| Molecular Formula | C₇H₉NO₂ |

| Molecular Weight | 139.15 g/mol |

| CAS Number | Not publicly available |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Predicted to have higher water solubility than phenylhydroxylamine due to the hydroxymethyl group. scbt.commerckmillipore.com |

Structure

3D Structure

Properties

CAS No. |

41882-63-7 |

|---|---|

Molecular Formula |

C7H9NO2 |

Molecular Weight |

139.15 g/mol |

IUPAC Name |

[2-(hydroxyamino)phenyl]methanol |

InChI |

InChI=1S/C7H9NO2/c9-5-6-3-1-2-4-7(6)8-10/h1-4,8-10H,5H2 |

InChI Key |

UDAWCALWUXUMQS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CO)NO |

Origin of Product |

United States |

Synthetic Methodologies for 2 Hydroxymethylphenylhydroxylamine and Its Analogues

Established Synthetic Routes to 2-Hydroxymethylphenylhydroxylamine

The preparation of this compound hinges on the controlled introduction and manipulation of two functional groups in a specific 1,2-arrangement on a benzene (B151609) ring. Established routes typically rely on reductive processes starting from readily available precursors.

Reductive pathways are the most common and direct methods for the synthesis of aryl hydroxylamines. The primary strategy involves the partial reduction of a corresponding nitro compound. Over-reduction to the amine is a common side reaction that must be carefully controlled.

The most logical precursor for this compound is 2-nitrobenzyl alcohol. The challenge lies in selectively reducing the nitro group to a hydroxylamine (B1172632) without affecting the benzyl alcohol moiety or proceeding to the corresponding amine (2-aminobenzyl alcohol).

Common reductive methods include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas and a metal catalyst. The choice of catalyst and reaction conditions (pressure, temperature, solvent, and additives) is crucial for achieving the desired chemoselectivity. Catalysts like platinum, palladium, and rhodium are often employed. Modifiers can be added to poison the catalyst slightly, preventing over-reduction. For instance, hydrogenation of a nitro compound over a platinum catalyst in a controlled environment can yield the hydroxylamine.

Metal-Mediated Reductions: Reagents such as zinc dust in the presence of ammonium chloride or water are classic methods for converting nitroarenes to N-arylhydroxylamines. The reaction is typically performed in a neutral or slightly acidic medium to favor the formation of the hydroxylamine over the amine.

Below is a table summarizing potential reductive pathways for the synthesis of the target compound.

| Starting Material | Reagent/Catalyst | Conditions | Product | Potential Byproduct |

| 2-Nitrobenzyl alcohol | Zn, NH₄Cl | H₂O/Ethanol, rt | This compound | 2-Aminobenzyl alcohol |

| 2-Nitrobenzyl alcohol | H₂, Pt/C | Controlled H₂ pressure, Ethyl Acetate | This compound | 2-Aminobenzyl alcohol |

| 2-Nitrobenzaldehyde | Zn, NH₄Cl, then NaBH₄ | Sequential reaction | This compound | 2-Aminobenzyl alcohol |

This table represents plausible synthetic routes based on established chemical principles.

Achieving the correct 1,2-disubstitution pattern is fundamental to the synthesis. The relative positioning of the hydroxymethyl and hydroxylamine groups is dictated by the synthetic strategy, which generally falls into two categories:

Starting with an Ortho-Substituted Precursor: The most straightforward approach is to begin with a commercially available starting material where the desired ortho-pattern is already established. For example, starting with 2-nitrotoluene allows for the subsequent functionalization of the methyl group to a hydroxymethyl group (e.g., via free-radical bromination followed by hydrolysis) and the reduction of the nitro group. The sequence of these steps is critical to avoid unwanted side reactions.

Directed Ortho-Metalation (DoM): This powerful strategy uses a directing group on the aromatic ring to guide a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho position. The resulting aryllithium species can then react with an electrophile to install the second substituent. For instance, a protected benzyl alcohol could potentially direct lithiation to the ortho position, followed by reaction with an electrophilic nitrogen source. However, the directing ability of a protected hydroxymethyl group must compete with other acidic protons.

In electrophilic aromatic substitution, both hydroxyl (-OH) and alkyl (-CH₃) groups are considered ortho-, para- directors. masterorganicchemistry.com Therefore, attempting to introduce a second group onto a monosubstituted ring like phenol or toluene would result in a mixture of ortho and para isomers, necessitating challenging purification steps. Thus, starting with a pre-functionalized ortho-isomer is the most common and effective strategy.

Synthesis of Substituted this compound Derivatives

The synthesis of derivatives of this compound involves introducing additional functional groups onto the aromatic ring or modifying the existing hydroxymethyl or hydroxylamine moieties.

Once the core this compound structure is formed, further substitution on the aromatic ring requires careful consideration of the directing effects of the existing groups. Both the hydroxylamine and hydroxymethyl groups are activating and direct incoming electrophiles to the ortho and para positions. The position para to the stronger activating group is typically favored.

Modern synthetic methods offer more precise control over regioselectivity, often through transition-metal-catalyzed C-H activation. mdpi.com This approach utilizes a directing group within the molecule to guide a metal catalyst to a specific C-H bond (e.g., at the C6 position), which is then cleaved and replaced with a new functional group. mdpi.com While specific examples for this compound are not prevalent, the principles are widely applied in complex molecule synthesis. mdpi.com For example, a temporary protecting group on the hydroxylamine could be designed to act as a directing group for regioselective C-H functionalization at a specific position.

| Substrate | Reaction Type | Position Functionalized | Reagents (Example) | Product Type |

| Protected this compound | Electrophilic Aromatic Substitution (e.g., Bromination) | C4 or C6 | Br₂, FeBr₃ | Bromo-substituted derivative |

| Protected this compound | C-H Activation (Directed) | C6 | Ru(II) catalyst, coupling partner | C6-arylated or alkylated derivative |

| Protected this compound | Nitration | C4 or C6 | HNO₃, H₂SO₄ (mild conditions) | Nitro-substituted derivative |

This table illustrates potential strategies for regioselective functionalization.

The parent molecule, this compound, is achiral. Stereochemistry becomes a critical factor when synthesizing derivatives that contain one or more chiral centers. Chirality can be introduced in several ways:

Asymmetric Synthesis of a Side Chain: The hydroxymethyl group can be elaborated into a chiral substituent. For example, oxidation of the hydroxymethyl group to an aldehyde, followed by an asymmetric nucleophilic addition (e.g., using a chiral Grignard reagent or an asymmetric allylation), would produce a chiral secondary alcohol.

Use of Chiral Catalysts: An asymmetric reaction can be used to create a chiral center elsewhere on the molecule. For instance, the asymmetric hydrogenation of an oxime precursor using a chiral catalyst can produce an enantiomerically enriched hydroxylamine. incatt.nl

Resolution of Racemates: A racemic mixture of a chiral derivative can be separated into its constituent enantiomers through classical resolution techniques, such as the formation of diastereomeric salts with a chiral resolving agent, followed by separation and removal of the resolving agent.

The control of stereochemistry is paramount in the synthesis of pharmaceuticals and agrochemicals, where often only one enantiomer exhibits the desired biological activity.

Advanced Synthetic Techniques and Catalysis in Hydroxylamine Chemistry

Recent advances in synthetic organic chemistry have provided powerful new tools for the synthesis of hydroxylamines and their derivatives. These methods often offer higher efficiency, selectivity, and functional group tolerance compared to traditional techniques.

Transition Metal Catalysis has revolutionized C-N bond formation.

Palladium-catalyzed cross-coupling reactions can be used to form N-arylhydroxylamines from aryl halides or triflates and a hydroxylamine equivalent. organic-chemistry.org

Copper-catalyzed N-arylation of hydroxylamines is another efficient method for creating C-N bonds. organic-chemistry.org

Iridium-catalyzed asymmetric hydrogenation of oximes has emerged as a state-of-the-art method for producing chiral hydroxylamines with high enantioselectivity, effectively preventing the common problem of over-reduction to the amine. incatt.nl

Nickel-catalyzed asymmetric reduction of oximes using hydrogen gas also provides access to chiral N,O-disubstituted hydroxylamines with excellent yields and enantiomeric excess. nih.gov

These catalytic methods often operate under mild conditions and are compatible with a wide range of functional groups, making them highly valuable for the synthesis of complex molecules. The development of novel ligands and air- and moisture-stable catalysts continues to expand the scope and applicability of these advanced techniques. incatt.nl The shift from stoichiometric reagents (e.g., metal hydrides) to catalytic systems represents a significant move towards more sustainable and atom-economical chemical synthesis. nih.gov

Transition Metal-Catalyzed Coupling Reactions Relevant to Arylhydroxylamine Scaffolds

The formation of aryl C–N bonds is a cornerstone of organic synthesis, and transition-metal-catalyzed cross-coupling reactions have emerged as powerful tools for this purpose. nih.gov Historically, such reactions required the pre-functionalization of the coupling partners. nih.gov However, recent advancements have enabled the direct cross-dehydrogenative coupling (CDC) between aryl C–H bonds and non-activated amines and amides, offering a more atom-economical route. nih.gov

Chelation-directed activation of aryl C–H bonds using transition metals like palladium (Pd) and rhodium (Rh) allows for highly regioselective ortho-amination and amidation. nih.gov For instance, palladium(II)-catalyzed synthesis of 2-oxoindoles utilizes N-methoxyamides as an intramolecular nitrogen coupling partner, activating the C-H bond for C-N formation. nih.gov Similarly, rhodium(III) species can catalyze the ortho-amination of N-pentafluorophenylbenzamide through a C-H activation and reductive elimination pathway. nih.gov These methodologies, while not directly reported for this compound, establish a proof of principle for the regioselective introduction of a nitrogen-containing functional group onto an aromatic ring, a key step in forming the arylhydroxylamine scaffold. The 2-arylethylamine motif, which shares structural similarities, is often synthesized using transition metal catalysis to introduce chirality, highlighting the versatility of these catalysts. nih.govresearchgate.net

Key transition metals and their roles in relevant C-N bond formations are summarized below:

| Catalyst System | Reaction Type | Relevance to Arylhydroxylamines |

| Palladium(II) / AgOAc | Intramolecular C-H amination | Provides a template for regioselective C-N bond formation at the ortho position. nih.gov |

| Rhodium(III) / Ag₂CO₃ | Intermolecular C-H amination | Demonstrates direct coupling of an aryl C-H bond with an amine source. nih.gov |

| Palladium(0) / Ligands | Cross-coupling (e.g., Suzuki, Heck) | Foundational for coupling aryl halides with nitrogen nucleophiles, a potential route to arylhydroxylamine precursors. mdpi.com |

These catalytic systems offer pathways to construct the core structure of substituted arylhydroxylamines with high efficiency and selectivity, which are often challenging to achieve through classical methods. mdpi.com

Microwave-Assisted Synthesis for Hydroxylamine Derivatives

Microwave-assisted organic synthesis has become an invaluable technique for accelerating reaction rates and improving yields, often under milder conditions than conventional heating. mdpi.com This technology is particularly effective for the synthesis of hydroxylamine derivatives. tandfonline.com The application of microwave irradiation can dramatically reduce reaction times from hours to mere minutes while increasing product yields. mdpi.com

One prominent application is the transformation of esters into hydroxamic acids using hydroxylamine in the presence of a base. organic-chemistry.orgresearchgate.net This method is highly chemoselective and preserves the stereochemical integrity of enantiomerically pure starting materials. organic-chemistry.org Similarly, the synthesis of N-hydroxyphthalimide derivatives from phthalic anhydrides and hydroxylamine hydrochloride is significantly enhanced by microwave irradiation, leading to higher yields in a fraction of the time compared to conventional methods. tandfonline.com

The table below compares conventional heating with microwave-assisted methods for the synthesis of various hydroxylamine derivatives, illustrating the efficiency of the latter.

| Reaction | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) | Source |

| Ester to Hydroxamic Acid | Hours, Lower Yield | ~6 minutes, Good Yield | organic-chemistry.org |

| Nitrophthalic Anhydride to N-Hydroxyphthalimide | Not specified, Low Yield | Not specified, 50% Yield | tandfonline.com |

| Chalcone to Isoxazole Derivative | 8 hours, 65% Yield | 10 minutes, 82% Yield | mdpi.com |

These examples underscore the advantages of microwave technology in providing rapid and efficient access to hydroxylamine-containing compounds. mdpi.comtandfonline.comorganic-chemistry.org

Chemo- and Regioselective Transformations for Derivatization

The functionalization of complex molecules like this compound requires precise control over chemo- and regioselectivity to avoid the formation of undesired byproducts. The selectivity of a transformation can be dictated not only by the inherent reactivity of the functional groups present but also by external factors such as temperature, catalysts, and the nature of the reagents. mdpi.com

In the synthesis of heterocyclic compounds like pyrazoles, the direction of nucleophilic attack by a substituted hydrazine onto a 1,2,4-triketone can be switched by altering reaction conditions. mdpi.com For example, the use of an acid catalyst can change the regioisomeric outcome of the condensation reaction. mdpi.com This principle is broadly applicable to the derivatization of multifunctional scaffolds. For a molecule such as this compound, which contains a hydroxylamine, a hydroxyl group, and an aromatic ring, selective derivatization is crucial.

Strategies to achieve selectivity include:

Protecting Groups: Temporarily blocking one reactive site (e.g., the hydroxyl group as a silyl ether) to allow reaction at another (e.g., N-alkylation of the hydroxylamine).

Catalyst Control: Employing catalysts that preferentially interact with one functional group over another.

Reaction Condition Tuning: Adjusting temperature, solvent, or pH can influence which of several possible reactions is kinetically or thermodynamically favored. For instance, the nucleophilicity of different sites can be modulated by pH.

These approaches allow for the controlled modification of the parent molecule to synthesize a diverse range of analogues with specific functionalities.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. pharmacyjournal.org These principles are increasingly being integrated into pharmaceutical and fine chemical manufacturing. mdpi.comresearchgate.net

Key green chemistry strategies applicable to the synthesis of this compound include:

Use of Greener Solvents: Traditional organic solvents are a major source of waste and pollution. jddhs.com Replacing them with water, supercritical fluids, or ionic liquids can significantly reduce the environmental impact of a synthesis. pharmacyjournal.org

Catalysis: The use of catalysts, including transition metals, biocatalysts (enzymes), and organocatalysts, is a cornerstone of green chemistry. researchgate.net Catalysts allow for reactions with higher atom economy, lower energy consumption, and reduced waste generation compared to stoichiometric reagents. mdpi.com Recyclable catalysts further enhance the sustainability of the process. researchgate.net

Energy Efficiency: Methods that reduce energy consumption are central to green chemistry. jddhs.com Microwave-assisted synthesis is a prime example, as it offers rapid heating and significantly shorter reaction times, leading to substantial energy savings compared to conventional refluxing. mdpi.comnih.gov Continuous flow processing is another energy-efficient technique that allows for better heat management and process control. jddhs.com

Renewable Feedstocks: Whenever feasible, using starting materials derived from renewable sources rather than petrochemicals can reduce the carbon footprint of a synthesis. researchgate.net

By integrating these approaches, the synthesis of this compound and its derivatives can be made more sustainable, safer, and more efficient, aligning with the modern imperatives of chemical manufacturing. pharmacyjournal.org

Chemical Transformations and Reaction Mechanisms of 2 Hydroxymethylphenylhydroxylamine

Investigation of Reaction Pathways of the Hydroxylamine (B1172632) Moiety

The hydroxylamine group (-NHOH) is a versatile functional group known for its participation in a variety of redox and bond-forming reactions. Its reactivity is significantly influenced by the electronic effects of the aromatic ring and the presence of the adjacent hydroxymethyl group.

The hydroxylamine moiety is susceptible to both oxidation and reduction, leading to a range of nitrogen-containing functional groups.

Oxidation: Arylhydroxylamines are readily oxidized. Depending on the oxidant and reaction conditions, oxidation can yield nitroso, nitro, or azoxy compounds. The initial oxidation product is typically the corresponding nitroso compound, o-nitrosotoluene. Further oxidation can lead to the formation of o-nitrotoluene. In the context of related compounds, such as 2-nitrobenzyl alcohol, intramolecular redox reactions have been observed where the nitro group is reduced to a nitroso group while the alcohol is oxidized to an aldehyde cdnsciencepub.comresearchgate.netnih.gov. A similar intramolecular process could be envisioned for 2-hydroxymethylphenylhydroxylamine, potentially leading to 2-aminobenzaldehyde (B1207257) under certain conditions.

Reduction: The hydroxylamine group can be reduced to the corresponding amine. Catalytic hydrogenation (e.g., using H₂ with a palladium catalyst) or treatment with other reducing agents would convert this compound to 2-aminobenzyl alcohol (2-(hydroxymethyl)aniline) orgsyn.org. This transformation is significant as 2-aminobenzyl alcohol is a stable and widely used precursor for the synthesis of various heterocyclic compounds researchgate.net.

Table 1: Plausible Redox Reactions of the Hydroxylamine Moiety

| Reaction Type | Reactant | Typical Reagents/Conditions | Plausible Product | Citation |

|---|---|---|---|---|

| Oxidation | This compound | Mild Oxidizing Agents (e.g., FeCl₃, air) | 2-Hydroxymethylnitrosobenzene | cdnsciencepub.comresearchgate.net |

| Oxidation | This compound | Strong Oxidizing Agents (e.g., H₂O₂, KMnO₄) | 2-Hydroxymethylnitrobenzene | cdnsciencepub.comresearchgate.net |

| Reduction | This compound | Catalytic Hydrogenation (H₂/Pd), NaBH₄ | 2-Aminobenzyl alcohol | orgsyn.orgpsu.edu |

The nitrogen-oxygen (N-O) single bond in hydroxylamines is relatively weak (average bond energy ~57 kcal/mol), making its cleavage a key step in many of their reactions acs.orgnih.gov. This cleavage can be initiated by transition metals, radicals, or under acidic/basic conditions, leading to the formation of highly reactive nitrogen-centered intermediates like nitrenium ions or aminyl radicals nih.govnih.govsemanticscholar.orgdoaj.orgthieme-connect.de.

Transition-Metal-Catalyzed Cleavage: Catalysts based on copper, rhodium, or palladium are known to facilitate N-O bond cleavage in hydroxylamine derivatives acs.orgnih.govsemanticscholar.org. For instance, Rh(II)-catalyzed reactions of O-sulfonyl hydroxylamines can lead to the formation of aziridines semanticscholar.org. In the case of this compound, such cleavage could initiate intramolecular cyclization pathways.

Reductive Cleavage: As mentioned in the reduction chemistry, processes that convert the hydroxylamine to an amine inherently involve the cleavage of the N-O bond.

Rearrangement Reactions: Under acidic conditions, arylhydroxylamines can undergo rearrangements like the Bamberger rearrangement. However, the specific substitution pattern of this compound might favor other reaction pathways, such as cyclization.

Reactivity of the Hydroxymethyl Group in the Context of the Aromatic Ring

The hydroxymethyl group (-CH₂OH) is a primary alcohol, and its reactivity is largely characterized by oxidation, substitution, and condensation reactions. Its position ortho to the hydroxylamine group allows for potential intramolecular reactions.

A significant area of reactivity for this molecule is expected to be the condensation of the two functional groups, either with each other or with external reagents, leading to the formation of heterocyclic rings. This is well-documented for the analogous compound, 2-aminobenzyl alcohol.

Reaction with Aldehydes and Ketones: 2-Aminobenzyl alcohol is known to react with aldehydes and ketones to form a variety of heterocyclic structures.

Quinoline (B57606) Synthesis: In the presence of a ruthenium catalyst, 2-aminobenzyl alcohol undergoes oxidative cyclization with ketones to yield quinolines sigmaaldrich.comsigmaaldrich.com. A similar reaction with this compound could potentially proceed through an initial condensation and subsequent rearrangement/redox processes. Visible-light-mediated methods have also been developed for this transformation nih.gov.

Benzoxazine Synthesis: Condensation of 2-aminobenzyl alcohol with aldehydes, often catalyzed by copper, yields 4H-3,1-benzoxazine derivatives researchgate.netresearchgate.net. This reaction involves the formation of an imine intermediate followed by intramolecular cyclization of the hydroxyl group onto the imine. A parallel reaction with this compound would likely involve the hydroxylamine nitrogen attacking the aldehyde, followed by cyclization.

Intramolecular Cyclization: Dehydration of this compound could potentially lead to the formation of a three-membered N,O-containing ring, although this is likely to be a high-energy intermediate. More plausible are intramolecular redox reactions as discussed previously.

Table 2: Anticipated Condensation and Ring Closure Reactions (by analogy with 2-Aminobenzyl Alcohol)

| Reactants | Catalyst/Conditions | Product Type | Citation (for analogous reaction) |

|---|---|---|---|

| 2-Aminobenzyl alcohol + Ketone | Ru catalyst, KOH, Dioxane, 80°C | Quinoline | sigmaaldrich.comsigmaaldrich.com |

| 2-Aminobenzyl alcohol + Secondary Alcohol | Anthraquinone, DMSO, Visible light | Quinoline | nih.gov |

| 2-Aminobenzyl alcohol + Aldehyde | CuI, Aerobic conditions | 4H-3,1-Benzoxazine | researchgate.net |

| 2-Aminobenzyl alcohol + Benzonitrile | Mn-pincer complex, K-t-BuO, Xylene, 140°C | Quinazoline | nih.gov |

The hydroxymethyl and hydroxylamine groups can be converted into a range of other functionalities.

From the Hydroxymethyl Group:

Oxidation to Aldehyde: The primary alcohol can be selectively oxidized to an aldehyde, yielding 2-hydroxylaminobenzaldehyde. This is a crucial transformation as 2-aminobenzaldehydes are key intermediates in heterocycle synthesis but are often unstable researchgate.net. Various catalytic systems, such as copper/TEMPO with O₂ as the oxidant, have been shown to be effective for the chemoselective oxidation of the alcohol in 2-aminobenzyl alcohol to 2-aminobenzaldehyde nih.gov. A kinetic study on the oxidation of 2-aminobenzyl alcohol using potassium persulphate has also been reported rasayanjournal.co.in.

Oxidation to Carboxylic Acid: Stronger oxidation would convert the hydroxymethyl group to a carboxylic acid, yielding 2-hydroxylaminobenzoic acid.

Conversion to Halide: The hydroxyl group can be substituted by a halogen (e.g., using SOCl₂ or PBr₃) to give the corresponding 2-(halomethyl)phenylhydroxylamine.

From the Hydroxylamine Group: As detailed in section 3.1.1, this group can be reduced to an amine or oxidized to nitroso and nitro groups.

Mechanistic Elucidation of Key Reactions Involving this compound

While direct mechanistic studies on this compound are not available, the mechanisms of key transformations can be inferred from related systems.

Mechanism of Quinoline Formation (Friedländer-type Synthesis): Drawing an analogy from the reaction of 2-aminobenzyl alcohol with a ketone, a plausible mechanism would involve:

Oxidation: The hydroxymethyl group is first oxidized to an aldehyde, forming 2-hydroxylaminobenzaldehyde in situ.

Condensation: The hydroxylamine nitrogen of one molecule (or the amine in the case of 2-aminobenzyl alcohol) attacks the carbonyl carbon of the ketone, forming a carbinolamine intermediate.

Dehydration: The carbinolamine dehydrates to form an enamine or imine intermediate.

Intramolecular Cyclization: An intramolecular aldol-type condensation occurs, where the enamine attacks the ortho-aldehyde carbonyl group.

Dehydration/Aromatization: Subsequent dehydration and tautomerization/oxidation steps lead to the aromatic quinoline ring system researchgate.net.

Mechanism of Benzoxazine Formation: The reaction with an aldehyde to form a benzoxazine-type structure would likely proceed via:

Condensation: The hydroxylamine nitrogen attacks the aldehyde carbonyl to form a hemiaminal-like intermediate.

Dehydration: Loss of water generates a reactive N-hydroxy-iminium ion or a related species.

Intramolecular Cyclization: The benzylic hydroxyl group acts as a nucleophile, attacking the iminium carbon to close the six-membered ring, a process known as an N,O-acetal forming reaction nih.govacs.org.

Mechanism of Intramolecular Redox Reactions: The transformation of 2-nitrobenzyl alcohol to 2-nitrosobenzaldehyde provides a model for potential intramolecular redox processes nih.govrsc.org. This reaction is thought to proceed through an aci-nitro intermediate formed photochemically or under strong acid/base conditions. A similar deprotonation of the hydroxylamine N-H or the benzylic C-H in this compound could initiate an electron transfer cascade, resulting in the oxidation of the alcohol and reduction of the hydroxylamine. For example, a proposed mechanism for the synthesis of cinnolines from 2-nitrobenzyl alcohol involves the in-situ formation of 2-nitrosobenzaldehyde via an intramolecular redox reaction nih.gov.

Multi-Component Reactions Incorporating this compound ScaffoldsThere are no documented examples of multi-component reactions that utilize this compound as a starting material. Multi-component reactions are a significant area of synthetic chemistry, and the absence of this compound in such literature suggests it is not a commonly used building block for this purpose.

Due to this critical lack of specific research on this compound, the generation of a detailed and authoritative article as per the user's instructions is not possible at this time. Further empirical research would be required to produce the data necessary to fulfill this request.

Structural Elucidation and Advanced Spectroscopic Characterization

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

NMR spectroscopy serves as a cornerstone in the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra offer critical data on the electronic environment of the hydrogen and carbon atoms within the 2-Hydroxymethylphenylhydroxylamine molecule. The chemical shifts (δ) are influenced by factors such as the electronegativity of neighboring atoms, hybridization, and magnetic anisotropy. chemistrysteps.comlibretexts.org

In the ¹H NMR spectrum, distinct signals are expected for the aromatic protons, the methylene (B1212753) (-CH₂-) protons, and the hydroxyl (-OH and -NHOH) protons. Aromatic protons typically resonate in the downfield region of 6.0-9.5 ppm. pdx.edu The benzylic protons of the hydroxymethyl group are anticipated to appear in the range of 2.2-3.0 ppm. orgchemboulder.com The chemical shifts of the hydroxyl and hydroxylamine (B1172632) protons are variable and can be influenced by solvent and concentration, generally appearing between 0.5 and 5.0 ppm. pdx.edu

The ¹³C NMR spectrum provides complementary information. Aromatic carbons generally exhibit signals between 125 and 170 ppm. oregonstate.edu The carbon of the hydroxymethyl group (-CH₂OH) is expected to resonate in the range of 60-80 ppm. oregonstate.edu Quaternary carbons, those without any attached protons, typically show weaker signals. youtube.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 6.0 - 9.5 | 125 - 170 |

| -CH₂- | 2.2 - 3.0 | 60 - 80 |

| Ar-C-OH | - | 150 - 160 |

| Ar-C-NHOH | - | ~150 |

| -OH | 0.5 - 5.0 | - |

| -NHOH | 0.5 - 5.0 | - |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

To unambiguously assign the proton and carbon signals and to establish the connectivity between atoms, two-dimensional (2D) NMR experiments are invaluable. youtube.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between adjacent aromatic protons and potentially between the methylene protons and the hydroxyl proton, depending on the rate of exchange.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu It allows for the direct assignment of each carbon signal to its attached proton(s).

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. youtube.com

The IR and Raman spectra of this compound are expected to display characteristic absorption bands corresponding to its functional groups. The O-H and N-H stretching vibrations are particularly informative. A broad band in the region of 3200-3500 cm⁻¹ in the IR spectrum is indicative of hydrogen-bonded O-H stretching, characteristic of the alcohol and hydroxylamine groups. orgchemboulder.com N-H stretching vibrations of amines and amides typically appear in the 3250-3400 cm⁻¹ range. orgchemboulder.com

Aromatic C-H stretching vibrations are generally observed between 3000 and 3100 cm⁻¹. orgchemboulder.com The C-C stretching vibrations within the aromatic ring typically give rise to peaks in the 1450-1600 cm⁻¹ region. researchgate.net The C-O stretching vibration of the hydroxymethyl group is expected to appear in the 1000-1200 cm⁻¹ range. For a bond to be Raman active, there must be a change in polarizability during the vibration. ornl.gov While IR and Raman spectroscopy are complementary, some vibrations may be more prominent in one technique than the other.

Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| O-H (Alcohol, Hydroxylamine) | Stretching (H-bonded) | 3200 - 3500 |

| N-H (Hydroxylamine) | Stretching | 3250 - 3400 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aromatic C-C | Stretching | 1450 - 1600 |

| C-O (Alcohol) | Stretching | 1000 - 1200 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. youtube.com The molecular ion peak (M⁺) in the mass spectrum of this compound would confirm its molecular weight.

Electron impact (EI) ionization often leads to predictable fragmentation of the molecule. youtube.com Common fragmentation pathways for this compound could include the loss of a hydroxyl radical (·OH), water (H₂O), or the hydroxymethyl group (-CH₂OH). libretexts.org The fragmentation pattern provides a fingerprint that can be used to confirm the proposed structure. For example, a peak corresponding to the loss of 31 mass units would suggest the cleavage of the CH₂OH group. youtube.com

Table 3: Potential Mass Spectrometry Fragments for this compound

| Fragment | Mass-to-Charge Ratio (m/z) | Corresponding Neutral Loss |

|---|---|---|

| [M]⁺ | 139 | - |

| [M - OH]⁺ | 122 | ·OH |

| [M - H₂O]⁺ | 121 | H₂O |

| [M - CH₂OH]⁺ | 108 | ·CH₂OH |

| [C₇H₇NO]⁺ | 121 | - |

| [C₆H₆N]⁺ | 92 | - |

X-ray Diffraction (XRD) for Crystalline Structure Determination

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. srmist.edu.in The arrangement of atoms in the crystal lattice determines the angles and intensities of the diffracted beams, which can be used to construct a three-dimensional electron density map of the molecule. wikipedia.org This data would confirm the connectivity established by NMR and provide insights into intermolecular interactions, such as hydrogen bonding, in the crystal packing. Obtaining a high-quality crystal is a critical and often challenging first step in this analysis. wikipedia.org

Chiroptical Spectroscopy for Enantiomeric Excess Determination (if applicable)

The molecule this compound does not possess a stereocenter and is achiral. Therefore, it does not exhibit enantiomers, and techniques like chiroptical spectroscopy for the determination of enantiomeric excess are not applicable.

Theoretical and Computational Investigations of 2 Hydroxymethylphenylhydroxylamine

Quantum Chemical Calculations on Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and, consequently, other properties of a molecule.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of atoms, molecules, and solids. It is based on the principle that the energy of a molecule can be determined from its electron density. DFT studies on related compounds like N-phenylhydroxylamines have been employed to investigate their antioxidant properties by calculating bond dissociation enthalpies (BDEs). For instance, a study on N-phenylhydroxylamine re-evaluated the BDEs of the N-H and O-H bonds using the M06-2X functional with a 6-311++G(d,p) basis set. rsc.orgnih.gov The results indicated that the BDE for the O-H bond is lower than that of the N-H bond, suggesting that the O-H group is more prone to homolytic cleavage. rsc.orgnih.gov

For a molecule like 2-Hydroxymethylphenylhydroxylamine, DFT could be used to optimize its geometry, calculate its vibrational frequencies (to compare with experimental IR and Raman spectra), and determine its electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule. DFT calculations on substituted salicylaldimines, which share some structural similarities, have been used to augment structural elucidation by comparing calculated IR, NMR, and UV spectra with experimental data. bohrium.com

Table 1: Representative DFT-Calculated Parameters for a Phenylhydroxylamine Analog

| Parameter | Calculated Value | Method/Basis Set |

| BDE(N-H) (gas phase) | 74.8 kcal/mol | M06-2X/6-311++G(d,p) |

| BDE(O-H) (gas phase) | ~69.8 kcal/mol | M06-2X/6-311++G(d,p) |

| HOMO-LUMO Gap | Data not available | - |

| Dipole Moment | Data not available | - |

Note: The BDE values are taken from studies on N-phenylhydroxylamine and serve as an illustrative example. rsc.orgnih.gov Specific values for this compound would require dedicated calculations.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP3, MP4), and coupled-cluster (CCSD(T)) theory, can provide highly accurate results, albeit at a higher computational cost compared to DFT.

For hydroxylamine (B1172632) and its derivatives, ab initio calculations have been used to determine thermochemical properties like the heat of formation. acs.org A study on hydroxylamine employed various ab initio methods, including CCSD(T) and G2/G3 theories, to calculate its heat of formation, providing a recommended value based on high-level computations. acs.org Similar approaches could be applied to this compound to obtain precise data on its thermodynamic stability. Furthermore, ab initio molecular orbital methods have been utilized to determine the molecular structure, vibrational frequencies, and stability of related complexes, such as the H2O2-H2O complex. rsc.org

Computational Modeling of Reaction Mechanisms and Transition States

Understanding the reaction mechanisms of a compound is crucial for predicting its chemical behavior. Computational modeling allows for the exploration of reaction pathways and the characterization of transition states, which are high-energy structures that connect reactants and products.

A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. researchgate.net By mapping the PES, chemists can identify stable molecules (minima on the PES), transition states (saddle points), and the pathways that connect them. This provides a detailed picture of a chemical reaction.

For a molecule like this compound, PES mapping could be used to study various reactions, such as its decomposition, oxidation, or rearrangement. For example, the Bamberger rearrangement, a common reaction for phenylhydroxylamines, involves the acid-catalyzed rearrangement to aminophenols. wikipedia.org A computational study of this reaction would involve mapping the PES to identify the transition states and intermediates along the reaction coordinate, thus elucidating the mechanism. While specific PES studies on this compound are lacking, the general methodology is well-established for a wide range of chemical reactions.

Reactions are often carried out in a solvent, and the solvent can have a significant impact on the reaction mechanism and rates. Solvation models are computational methods used to account for the effects of the solvent. These models can be explicit, where individual solvent molecules are included in the calculation, or implicit, where the solvent is treated as a continuous medium with a specific dielectric constant.

In the context of mechanistic predictions for this compound, solvation models would be essential for accurately calculating the energies of reactants, products, and transition states in solution. For instance, DFT studies on the radical trapping activity of N-phenylhydroxylamine have been performed in both the gas phase and in solvents like DMSO and water to understand the influence of the medium on the bond dissociation enthalpies. rsc.orgnih.gov The choice of solvation model can significantly affect the predicted reaction barriers and, therefore, the predicted reaction mechanism.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide insights into the conformational dynamics, intermolecular interactions, and other dynamic properties of a system.

For a flexible molecule like this compound, MD simulations could be used to explore its different conformations and their relative stabilities. The hydroxymethyl and hydroxylamine groups can rotate, leading to various conformers. MD simulations can help identify the most populated conformers and the energy barriers between them.

Furthermore, MD simulations are valuable for studying intermolecular interactions, such as hydrogen bonding, which would be significant for this compound in condensed phases. Studies on the self-assembly of aromatic amino acids have utilized MD simulations to understand the formation of larger aggregates. rsc.org Similarly, MD simulations of this compound in a solvent like water could reveal the structure of its solvation shell and the nature of its interactions with solvent molecules. While no specific MD simulation studies on this compound are publicly available, the methodology is broadly applicable to understanding its behavior in a dynamic environment. nih.govresearchgate.net

No Publicly Available Research on Machine Learning Applications for this compound

Despite a comprehensive search of available scientific literature, no specific theoretical or computational studies detailing the use of machine learning to predict the reactivity and synthetic outcomes of this compound have been found.

General advancements in computational chemistry have seen the broad application of machine learning models to forecast various aspects of chemical reactions. These models are often trained on large datasets of known reactions to predict outcomes for new, unstudied transformations. Methodologies include neural networks for predicting reaction conditions and major products, Bayesian methods for estimating the feasibility of reactions, and specialized models like Δ2-learning for calculating activation energies with high accuracy.

These powerful computational tools rely on extensive datasets from sources such as Reaxys and patents databases to learn the complex relationships between reactants, reagents, and reaction outcomes. However, the application of these sophisticated techniques appears to be focused on broader classes of organic reactions or more commonly studied molecules.

At present, the scientific community has not published research specifically applying these machine learning approaches to the compound this compound. Consequently, data tables and detailed research findings on this specific topic are not available. The exploration of this compound's reactivity and synthetic pathways through the lens of machine learning remains an open area for future research.

Derivatives and Analogues: Synthesis and Reactivity Studies

Synthesis of Novel Aromatic Hydroxylamine (B1172632) Derivatives with Varied Ortho-Substitutions

The synthesis of novel aromatic hydroxylamine derivatives with varied ortho-substitutions is a key area of investigation. The inherent reactivity of the hydroxylamine and hydroxymethyl groups in 2-Hydroxymethylphenylhydroxylamine allows for a range of chemical transformations.

One common approach to synthesizing ortho-substituted N-phenylhydroxylamines involves the catalytic reduction of the corresponding ortho-substituted nitrobenzenes. While various reducing agents can be employed, the choice of catalyst and reaction conditions is critical to selectively obtain the hydroxylamine without further reduction to the aniline (B41778). For instance, the reduction of nitrobenzene derivatives using zinc dust in the presence of ammonium chloride is a well-established method for preparing N-phenylhydroxylamines.

Another strategy involves the direct functionalization of the aromatic ring. However, the presence of the reactive hydroxylamine and hydroxymethyl moieties can complicate such reactions, often requiring protective group strategies.

Recent advancements have also focused on metal-catalyzed cross-coupling reactions to introduce substituents at the ortho-position. For example, palladium-catalyzed reactions can be employed to form new carbon-carbon or carbon-heteroatom bonds, although the substrate scope with sensitive hydroxylamines can be limited.

Table 1: Examples of Synthetic Methods for Ortho-Substituted Phenylhydroxylamines

| Starting Material | Reagents and Conditions | Product | Reference |

| 2-Methylnitrobenzene | Zn, NH4Cl, H2O/EtOH | N-(2-Methylphenyl)hydroxylamine | General Method |

| 2-Chloronitrobenzene | Catalytic Hydrogenation (e.g., Rh/C, Hydrazine) | N-(2-Chlorophenyl)hydroxylamine | General Method |

| 2-Bromonitrobenzene | Transfer Hydrogenation | N-(2-Bromophenyl)hydroxylamine | General Method |

This table is illustrative and based on general synthetic transformations for preparing substituted phenylhydroxylamines. Specific yields and detailed procedures would be dependent on the exact substrate and reaction scale.

Research findings indicate that the nature of the ortho-substituent significantly influences the stability and reactivity of the resulting hydroxylamine derivative. Electron-withdrawing groups can enhance the acidity of the N-OH proton, while bulky ortho-substituents can provide steric hindrance, affecting the molecule's conformation and interaction with other reagents.

Exploration of Heterocyclic Systems Derived from this compound

The bifunctional nature of this compound, possessing both a nucleophilic hydroxylamine group and a reactive hydroxymethyl group in close proximity, makes it an excellent precursor for the synthesis of various heterocyclic systems. Intramolecular cyclization reactions can lead to the formation of novel ring structures.

A primary avenue of exploration is the synthesis of benzoxazine derivatives. For instance, the reaction of 2-(hydroxylamino)benzyl alcohol (a tautomeric form of this compound) with aldehydes or ketones could, in principle, lead to the formation of 1,4-benzoxazine derivatives through a cyclization-dehydration sequence. The specific reaction conditions, such as the choice of catalyst and solvent, would be critical in directing the reaction towards the desired heterocyclic product.

Furthermore, oxidative cyclization reactions represent another potential route to novel heterocycles. Treatment of this compound with a suitable oxidizing agent could trigger an intramolecular cyclization to form N-hydroxy-1,3-benzoxazine or related structures.

The reactivity of the hydroxylamine moiety also allows for its participation in cycloaddition reactions. For example, conversion of the hydroxylamine to a nitrone followed by an intramolecular [3+2] cycloaddition with a tethered alkene could provide access to complex fused heterocyclic systems.

Table 2: Potential Heterocyclic Systems from this compound

| Reactant(s) | Reaction Type | Potential Heterocyclic Product |

| This compound, Aldehyde/Ketone | Condensation/Cyclization | 1,4-Benzoxazine derivative |

| This compound | Oxidative Cyclization | N-Hydroxy-1,3-benzoxazine |

| Derived Nitrone (from this compound) | Intramolecular [3+2] Cycloaddition | Fused Isoxazolidine derivative |

This table presents hypothetical, yet chemically plausible, pathways to heterocyclic systems based on the known reactivity of the functional groups present in this compound.

Structure-Reactivity Relationship Studies of Analogues

Understanding the relationship between the chemical structure of this compound analogues and their reactivity is fundamental for designing molecules with specific properties. These studies typically involve systematic modifications of the parent structure and evaluating the impact on key chemical reactions.

One of the most characteristic reactions of N-arylhydroxylamines is the Bamberger rearrangement, where treatment with strong acid leads to the formation of aminophenols. semanticscholar.orgnih.gov For analogues of this compound, the position and electronic nature of substituents on the aromatic ring would be expected to significantly influence the rate and regioselectivity of this rearrangement. Electron-donating groups generally accelerate the reaction, while electron-withdrawing groups can retard it. The presence of the ortho-hydroxymethyl group itself is likely to have a pronounced effect on the rearrangement, potentially leading to alternative reaction pathways or products.

The nucleophilicity of the hydroxylamine nitrogen is another critical aspect of its reactivity. The introduction of various ortho-substituents can modulate this nucleophilicity through electronic and steric effects. For example, electron-withdrawing groups in the ortho-position would decrease the electron density on the nitrogen, thereby reducing its nucleophilicity. Conversely, electron-donating groups would be expected to enhance it.

The thermal stability of these analogues is also a key parameter. The presence of certain functional groups can either stabilize or destabilize the N-O bond, influencing the decomposition pathways of the molecule. For instance, intramolecular hydrogen bonding between the N-OH and an ortho-substituent could enhance the stability of the compound.

Table 3: Predicted Effects of Ortho-Substituents on the Reactivity of this compound Analogues

| Ortho-Substituent Type | Effect on Bamberger Rearrangement Rate | Effect on Nitrogen Nucleophilicity | Predicted Thermal Stability |

| Electron-Donating (e.g., -CH3, -OCH3) | Increase | Increase | May increase via steric hindrance |

| Electron-Withdrawing (e.g., -NO2, -CN) | Decrease | Decrease | May decrease due to electronic effects |

| Halogen (e.g., -Cl, -Br) | Decrease (inductive effect) | Decrease | Variable |

| Bulky Alkyl Group | May decrease due to steric hindrance | Decrease due to steric hindrance | May increase due to steric hindrance |

This table provides a qualitative prediction of structure-reactivity relationships based on established principles of physical organic chemistry.

Detailed kinetic studies and computational modeling are often employed to quantify these structure-reactivity relationships, providing a deeper understanding of the underlying reaction mechanisms.

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems for 2-Hydroxymethylphenylhydroxylamine Transformations

The transformation of hydroxylamines, including this compound, is a key area of research, with a strong emphasis on developing innovative catalytic systems to control reactivity and selectivity. Recent advancements have moved beyond traditional methods, exploring metal-catalyzed and metal-free approaches to achieve previously challenging transformations.

One promising avenue is the use of earth-abundant metal catalysts. For instance, nickel catalysis has been successfully employed for the asymmetric reduction of oximes to N,O-disubstituted hydroxylamines, achieving high yields and enantiomeric excess under hydrogen pressure. nih.gov The development of such methods for the specific transformations of this compound could provide more sustainable and cost-effective synthetic routes.

Furthermore, Cope-type hydroaminations, which involve the direct amination of alkenes, alkynes, and allenes using hydroxylamines, are gaining traction. rsc.orgnih.gov These reactions proceed through a concerted, 5-membered cyclic transition state and offer a metal-free alternative for C-N bond formation. rsc.orgnih.govresearchgate.net Future research will likely focus on expanding the scope of these reactions to include substrates like this compound and developing asymmetric variants to control stereochemistry. rsc.orgnih.gov The use of tethering catalysts, such as aldehydes, has already shown promise in inducing intramolecularity and achieving asymmetric hydroaminations. rsc.org

The reactivity of hydroxylamines with organometallic complexes is another area ripe for exploration. Studies on cyclonickellated complexes have revealed diverse reaction pathways, including the formation of N-bound adducts, zwitterionic amine oxides, and bidentate aminoxides, depending on the specific nickel complex and reaction conditions. rsc.org Investigating the interactions of this compound with a broader range of transition metal complexes could lead to the discovery of novel catalytic cycles and synthetic methodologies.

Integration of Artificial Intelligence in Reaction Design and Prediction for Hydroxylamines

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize chemical synthesis, and the study of hydroxylamines is no exception. These computational tools offer the potential to accelerate the discovery and optimization of complex chemical reactions. youtube.com

Generative AI models are also emerging as powerful tools for molecular design. youtube.com These models can propose novel molecular structures with desired properties and, crucially, can also generate a synthetic recipe for their creation. youtube.com This integrated approach ensures that the designed molecules are synthetically accessible. youtube.com For this compound, this could mean designing new derivatives with specific catalytic or material properties and simultaneously predicting a viable synthetic route.

Furthermore, AI can be used to analyze vast datasets from scientific literature to identify promising catalysts and reaction conditions. arxiv.org By combining large language models (LLMs) with Bayesian optimization and active learning, researchers can create AI workflows that streamline catalyst development, making the process faster and more precise. arxiv.org This approach could be instrumental in identifying novel catalytic systems for the transformations of this compound.

Exploration of this compound as a Precursor in Advanced Materials Chemistry

The unique chemical structure of this compound, featuring both a hydroxylamine (B1172632) and a hydroxymethyl group on an aromatic ring, makes it an intriguing precursor for the synthesis of advanced materials. The hydroxylamine moiety can participate in a variety of chemical transformations, while the hydroxymethyl group offers a site for polymerization or grafting onto surfaces.

One area of potential is in the development of novel polymers. The reaction of hydroxylamines with other functional groups can lead to the formation of unique polymer backbones. For example, the polymerization of aniline (B41778), a related aromatic amine, can be influenced by the presence of hydroxylamine. mdpi.com Investigating the polymerization reactions of this compound, either alone or with co-monomers, could lead to materials with interesting electronic, optical, or mechanical properties.

Furthermore, the ability of hydroxylamines to act as reducing agents and antioxidants suggests their potential use in the synthesis and stabilization of nanomaterials. wikipedia.org The controlled reduction of metal salts in the presence of this compound could be a route to forming metal nanoparticles with specific sizes and shapes. The aromatic and hydroxyl functionalities could also serve to cap the nanoparticles, preventing aggregation and allowing for further functionalization.

The development of "green" and sustainable chemical products is a major trend in the chemical industry. trendatelyoum.com The use of this compound and its derivatives in the formulation of more environmentally friendly materials is a promising research direction. This could include their use in biodegradable polymers, eco-friendly coatings, or as components in sustainable chemical processes. trendatelyoum.com

Unraveling Complex Reaction Networks Involving Aromatic Hydroxylamines

The reactivity of aromatic hydroxylamines can be complex, often involving multiple competing reaction pathways. A deeper understanding of these reaction networks is crucial for controlling reaction outcomes and developing new synthetic applications.

Recent studies on the direct formation of aniline from benzene (B151609) and hydroxylamine have highlighted the intricate mechanistic details of C-N bond formation. mdpi.com These studies suggest an electrophilic pathway and a second-order dependence on the hydroxylamine concentration, indicating that the coordination of multiple hydroxylamine molecules to a metal center may be a key step. mdpi.com Similar detailed mechanistic investigations into the reactions of this compound are needed to fully understand its reactivity.

Cope-type hydroaminations provide another example of a complex reaction system. rsc.orgnih.govresearchgate.net The reaction proceeds through a concerted transition state, and its efficiency can be influenced by solvent effects and the nature of the substituents on both the hydroxylamine and the unsaturated partner. rsc.orgacs.org Theoretical analysis using Density Functional Theory (DFT) has been instrumental in understanding the molecular orbital interactions and potential energy surfaces of these reactions. acs.org Applying these computational tools to the specific case of this compound will be essential for predicting its reactivity and designing new synthetic strategies.

The interaction of hydroxylamines with metal centers can also lead to a variety of complex structures and reactivities. rsc.org The formation of different types of adducts and the potential for the metal to catalyze subsequent transformations, such as dehydration to imines, highlights the need for careful study of these systems. rsc.org Unraveling the factors that govern these different reaction pathways will be a key focus of future research.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Hydroxymethylphenylhydroxylamine, and how do reaction conditions influence yield?

- Methodology : Two primary methods are derived from analogous hydroxylamine derivatives:

- O-Alkylation : React hydroxylamine with a 2-hydroxymethylphenyl halide under basic conditions (e.g., K₂CO₃ in DMF). Temperature control (40–60°C) and inert atmospheres (N₂/Ar) minimize side reactions like oxidation .

- Methanolysis of Sulfonate Esters : Hydroxylamine sulfonate esters undergo nucleophilic substitution with methanol. This method requires anhydrous conditions and catalytic acid (e.g., H₂SO₄) to accelerate ester cleavage .

- Optimization : Monitor reaction progress via TLC or HPLC. Yield improvements (>70%) are achieved by slow reagent addition and post-synthesis purification (e.g., column chromatography).

Q. How should researchers safely handle and store this compound in laboratory settings?

- Safety Protocols :

- Personal Protective Equipment (PPE) : Use nitrile gloves (tested for chemical resistance) and tightly sealed goggles to prevent skin/eye contact .

- Ventilation : Store in a well-ventilated area with containers tightly closed to avoid vapor accumulation .

- Spill Management : Collect spillage mechanically (avoid sweeping) and dispose per local regulations .

- Storage : Keep in a locked, dry cabinet away from oxidizers and acids .

Q. What analytical techniques are critical for characterizing this compound purity and structure?

- Key Methods :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions on the aromatic ring and hydroxymethyl group .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.

- FT-IR : Identifies functional groups (e.g., -NH-OH stretch at ~3300 cm⁻¹) .

- Purity Assessment : Use HPLC with UV detection (λ = 254 nm) to quantify impurities (<1% threshold).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of this compound across studies?

- Approach :

- Controlled Replication : Repeat experiments under documented conditions (e.g., solvent, temperature) to isolate variables .

- Cross-Validation : Compare results with alternative techniques (e.g., kinetic studies vs. computational modeling).

- Meta-Analysis : Systematically review literature to identify common confounding factors (e.g., trace metal contamination altering redox behavior) .

Q. What mechanistic insights explain the compound’s role in enzyme inhibition studies?

- Proposed Mechanism :

- Covalent Binding : The hydroxylamine group forms transient bonds with enzyme active sites (e.g., cytochrome P450), disrupting substrate access .

- Redox Activity : Acts as a radical scavenger, interfering with enzymatic oxidation pathways. Confirm via electron paramagnetic resonance (EPR) spectroscopy .

- Experimental Design : Use site-directed mutagenesis to identify target residues and isothermal titration calorimetry (ITC) to quantify binding affinity.

Q. What strategies optimize reaction conditions for synthesizing derivatives of this compound?

- Methodology :

- DoE (Design of Experiments) : Vary parameters (pH, solvent polarity, catalyst loading) to map yield vs. variable interactions.

- In Situ Monitoring : Use Raman spectroscopy to track intermediate formation and adjust reagent stoichiometry dynamically .

- Case Study : For nitroso derivatives, employ low-temperature (-10°C) conditions to stabilize reactive intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.